molecular formula C22H16Cl2N2O B6099990 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide

Cat. No. B6099990
M. Wt: 395.3 g/mol
InChI Key: FFWHGKJNXRYADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide, also known as CCMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCMI belongs to the family of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide exerts its inhibitory effects on enzymes by binding to their active sites. For example, this compound binds to the catalytic site of PDE, preventing the hydrolysis of cyclic nucleotides and leading to an increase in their intracellular levels. Similarly, this compound binds to the active site of HDAC, inhibiting the deacetylation of histones and leading to an increase in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, leading to vasodilation and bronchodilation. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. This compound also exhibits potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying their function. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of PDE and HDAC. Another area of interest is the investigation of the anticancer properties of this compound and its potential for use in cancer therapy. Additionally, the development of formulations that improve the solubility and bioavailability of this compound could expand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide involves the reaction between 5-chloro-2-methyl-4-nitrobenzoic acid and 4-chlorobenzyl cyanide in the presence of a base. The resulting intermediate is then reduced to this compound using a reducing agent. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including phosphodiesterase (PDE) and histone deacetylase (HDAC). This compound has also been shown to possess anti-inflammatory and anticancer properties.

properties

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c1-14-11-18(19(13-25)15-7-9-17(23)10-8-15)20(24)12-21(14)26-22(27)16-5-3-2-4-6-16/h2-12,19H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHGKJNXRYADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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